3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one
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Overview
Description
. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzoyl group and a methylsulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected and further cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with bacterial cell membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-(4-(methylsulfanyl)benzoyl)piperazin-2-one: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
4-(4-(Methylsulfonyl)phenyl)piperazine: Lacks the benzoyl group but contains the piperazine and methylsulfonyl groups.
Uniqueness
3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-4-(4-methylsulfonylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(7-5-10)21(3,19)20/h4-7H,8-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYSVROPFDOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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